

Early Clinical Trials of Oral Amrinone for Heart Failure: A Technical Guide

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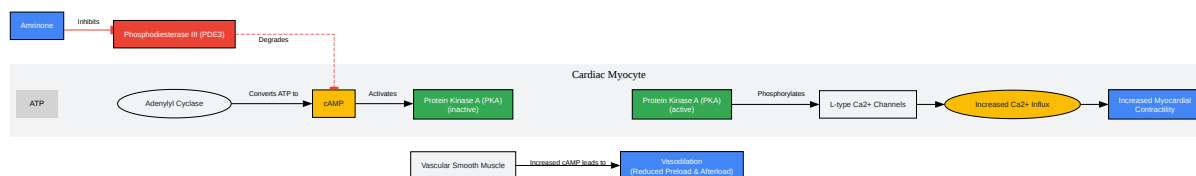
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trials of oral **amrinone** for the treatment of heart failure. **Amrinone**, a bipyridine derivative, emerged as a novel non-glycoside, non-catecholamine inotropic agent with vasodilatory properties.^[1] Its development and investigation marked a significant period in the pharmacological approach to heart failure, shifting focus toward agents that could modulate intracellular signaling pathways to improve cardiac function. This document synthesizes quantitative data from key studies, details experimental protocols, and illustrates the underlying mechanism of action.

Core Mechanism of Action

Amrinone's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).^[2] By inhibiting PDE3, **amrinone** leads to an accumulation of intracellular cAMP in both cardiac and vascular smooth muscle cells.^{[2][3]} In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates multiple target proteins.^[2] This cascade enhances calcium influx through L-type calcium channels, leading to increased myocardial contractility (a positive inotropic effect).^[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in both arterial and venous vasodilation.^[2] This vasodilation reduces both the preload and afterload on the heart, further improving cardiac performance.^[3]

Signaling Pathway of Amrinone



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Caption: Signaling pathway of **Amrinone** in cardiac myocytes.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical trials investigating the efficacy and safety of oral **amrinone** in patients with heart failure.

Table 1: Hemodynamic Effects of Oral Amrinone

Study (Year)	Number of Patients	Dosage	Cardiac Index (L/min/m ²)	Pulmonary Capillary Wedge Pressure (mmHg)	Left Ventricular Ejection Fraction (%)	Systemic Vascular Resistance	Heart Rate	Blood Pressure
Benotti et al. (1978) [4]	8	1.85-3.5 mg/kg (IV)	↑ from 1.8 ± 0.3 to 2.6 ± 0.3	↓ from 28 ± 8 to 15 ± 4	-	-	No significant change	↓ slightly
Unspecified Study[5]	9	Single oral dose	-	-	↑ from 20.3 ± 2.8 to 30.8 ± 4.8	-	No change	No change
Weber et al. (1981) [6]	17	1.64 mg/kg (oral)	↑ by 40% (p < 0.001)	↓ by 32% (p < 0.02)	-	-	No significant change	No significant change
Leier et al. (1983) [7]	7	1.5, 3.0, 4.5 mg/kg (oral)	No significant change	↓	-	↓	No significant change	↓
Unspecified Study[8]	8 (completed)	300 mg daily (oral)	↑ by 1.02 L/min/m ² (IV data)	↓ by 16 mmHg (diastolic)	↑ by 11%	-	No significant change	No significant change

Note: Some studies utilized intravenous administration to assess acute hemodynamic effects, which provided the foundational data for subsequent oral trials.

Table 2: Clinical Outcomes and Adverse Events with Oral Amrinone

Study (Year)	Number of Patients	Study Design	Duration	Key Clinical Outcomes	Common Adverse Events	Withdrawal Rate due to Adverse Events
DiBianco et al. (1984) [9]	173	Placebo-controlled withdrawal	12 weeks	No significant difference in exercise time, symptoms, or LVEF compared to placebo.	Gastrointestinal and central nervous system complaints, elevated liver enzymes, reduced platelet counts.	14%
Massie et al. (1985) [10]	99	Double-blind, placebo-controlled	12 weeks	No significant difference in exercise tolerance, symptoms, or LVEF compared to placebo.	More frequent and severe on amrinone (83% of patients).	34%
Evans et al. (1984) [11]	18	Double-blind, placebo-controlled withdrawal	12 weeks	No significant improvement in clinical status, LVEF, or exercise tolerance.	Occurred in every patient receiving amrinone.	Not specified

Unspecified Study[8]	12	Open-label	12 weeks	Improved exercise tolerance (average gain of 40 watts) in 8 completers .	Thrombocytopenia.	16.7% (2/12)
Weber et al. (1981) [6]	17	Open-label followed by placebo-controlled withdrawal	28 weeks	Sustained improvement in maximal oxygen uptake during open-label phase. Deterioration on placebo.	Thrombocytopenia, hepatic dysfunction .	Not specified

Experimental Protocols in Early Clinical Trials

The methodologies employed in the early clinical trials of oral **amrinone**, while varied, shared several common elements.

Patient Population

- Inclusion Criteria: Most studies enrolled patients with moderate to severe chronic congestive heart failure (New York Heart Association [NYHA] Functional Class III or IV) who were refractory to conventional therapy, which typically included digitalis and diuretics.[6][10] Some trials also included patients on vasodilators.[6] The underlying etiologies of heart failure were often ischemic or idiopathic dilated cardiomyopathy.[9]
- Exclusion Criteria: While not always explicitly detailed, patients with severe aortic or pulmonic valvular disease were generally excluded.

Study Design

- Initial Open-Label Phases: Several studies began with an open-label phase where all patients received oral **amrinone** to assess initial response and tolerability.[6][9]
- Double-Blind, Placebo-Controlled Trials: The more rigorous evaluations involved double-blind, placebo-controlled designs.[10]
- Withdrawal Studies: A common design was the placebo-controlled withdrawal study. In this model, patients who showed an initial response to **amrinone** were then randomized to either continue **amrinone** or switch to a placebo in a double-blind fashion.[6][9][11]

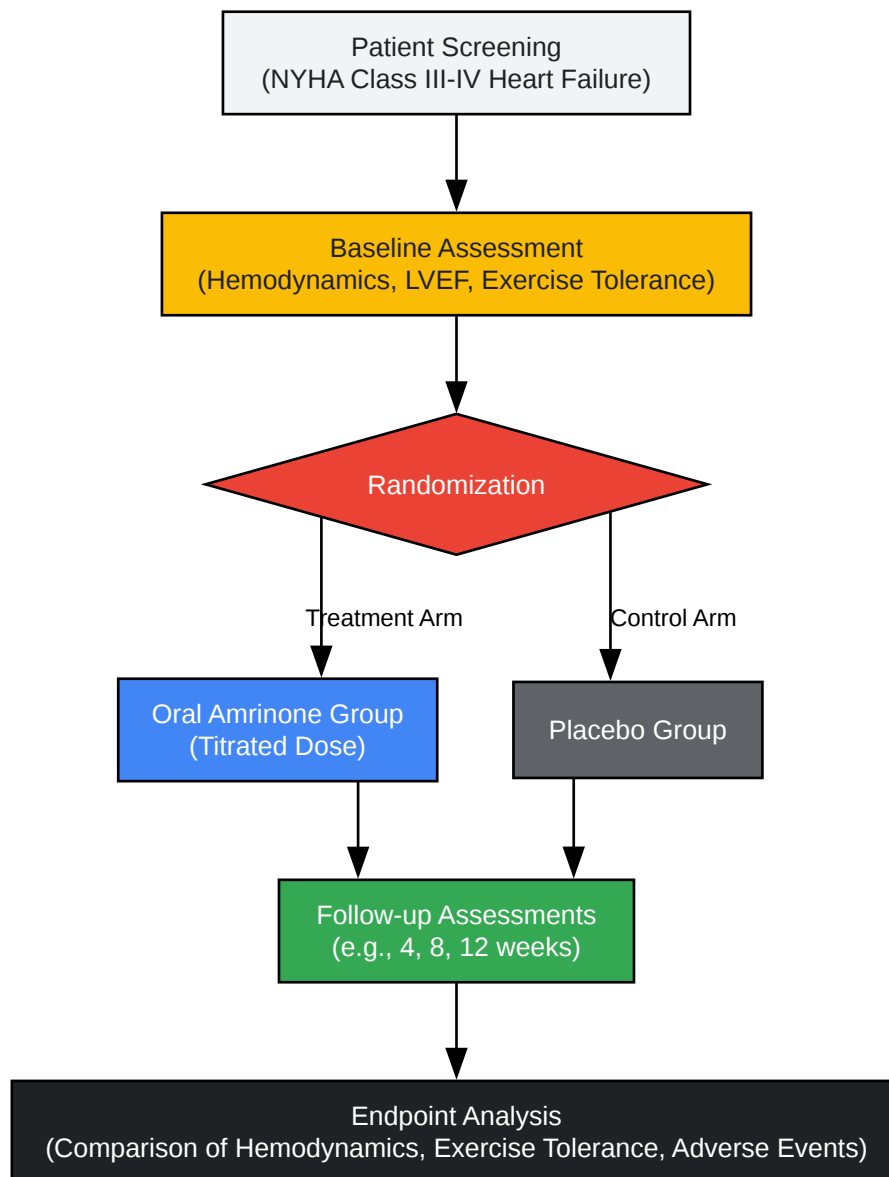
Dosage and Administration

- Oral Dosage: Oral **amrinone** was typically administered in divided doses. A common starting dosage was 1.5 mg/kg three times daily, with titration up to a maximum of 200 mg three times daily.[10] Other studies used fixed daily doses, such as 300 mg.[8] One multicenter trial reported an average dose of 113 ± 33 mg three times daily.[9]

Efficacy and Safety Assessments

- Hemodynamic Monitoring: Invasive hemodynamic monitoring via cardiac catheterization was frequently used to measure parameters such as cardiac index, pulmonary artery pressure, and pulmonary capillary wedge pressure, especially in the initial phases of investigation.[4][8]
- Non-Invasive Cardiac Function Assessment: Left ventricular ejection fraction was commonly assessed using radionuclide ventriculography.[5] Echocardiography was also employed to evaluate cardiac dimensions and function.[8]
- Exercise Tolerance: Exercise tolerance was a key clinical endpoint, often measured using a treadmill with protocols such as the Naughton protocol.[9]
- Symptom and Functional Class Assessment: Changes in NYHA functional class and patient-reported symptoms were recorded throughout the trials.[9][10]
- Safety Monitoring: Routine monitoring included complete blood counts (with a focus on platelet count for thrombocytopenia), liver function tests, and electrocardiograms.[8][9]

Experimental Workflow



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Caption: Generalized workflow for a double-blind, placebo-controlled trial.

Conclusion

The early clinical trials of oral **amrinone** for heart failure demonstrated its potential to induce favorable acute hemodynamic effects, primarily through its positive inotropic and vasodilatory actions. However, long-term studies were largely disappointing, failing to show sustained improvements in clinical outcomes such as exercise tolerance and overall functional status

when compared to placebo.[9][10][11] Furthermore, the use of oral **amrinone** was associated with a significant incidence of adverse effects, most notably thrombocytopenia and gastrointestinal disturbances, which often led to treatment discontinuation.[9][10] These findings ultimately limited the widespread use of oral **amrinone** for chronic heart failure and contributed to a broader shift in the paradigm of heart failure treatment, moving away from a primary focus on inotropic support towards neurohormonal modulation and cardioprotective strategies. The investigation of **amrinone**, however, was instrumental in advancing the understanding of PDE inhibition as a therapeutic target in cardiovascular disease.

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